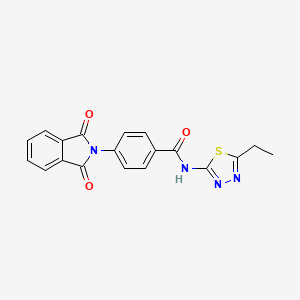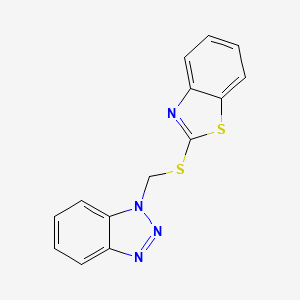
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide, also known as IAA-94, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research on hydrazones similar to the specified compound has revealed their potential in nonlinear optical applications. Studies have focused on their third-order nonlinear optical properties, utilizing techniques like the Z-scan technique with nanosecond laser pulses. These properties suggest applications in optical devices such as limiters and switches. The nonlinear optical behavior of these compounds, including their nonlinear refractive index and absorption coefficients, aligns with those observed for other chemical classes like chalcone and dibenzylideneacetone derivatives, indicating their suitability for developing optical materials with desirable limiting and switching functionalities (Naseema et al., 2012).
Environmental Bioremediation
Compounds structurally related to (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)propanehydrazide have been investigated for their roles in bioremediation processes. For instance, laccase from Fusarium incarnatum UC-14 has shown potential in degrading Bisphenol A, a structurally related compound, using a reverse micelles system. This indicates a possible application for similar compounds in enhancing the biodegradability of phenolic environmental pollutants, improving their solubility in organic media, and maintaining stable enzymatic activity (Chhaya & Gupte, 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of similar hydrazones have been extensively studied, revealing a broad range of potential chemical and physical properties. These studies include the preparation of various derivatives through reactions with aromatic aldehydes and thioglycolic acid, leading to compounds with notable antimicrobial activities. Such research outlines a pathway for synthesizing and applying these compounds in areas requiring specific antibacterial and antifungal properties (Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-13(2)17-7-5-16(6-8-17)12-22-23-20(24)15(4)25-19-10-9-18(21)11-14(19)3/h5-13,15H,1-4H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWGCLUPUQVKIA-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2738234.png)
![(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2738235.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2738236.png)
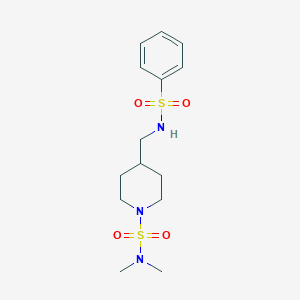
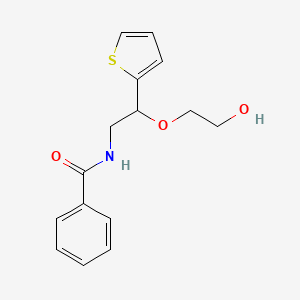
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2738242.png)
![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)
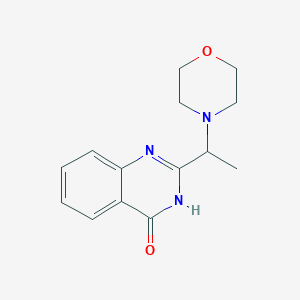
![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)
